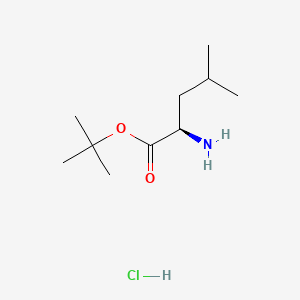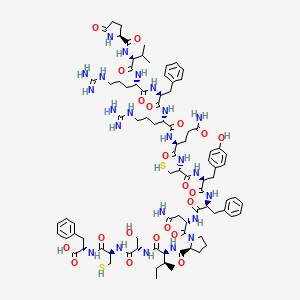
(R)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride”, involves palladium-catalyzed asymmetric amino acid synthesis. The reaction occurs under mild conditions and affords the product in high yield and enantioselectivity.Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-methylpentanoate hydrochloride” is 1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methylpentanoate hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of Natural Products and Complex Molecules
- Natural Product Synthesis : The compound has been used in the synthesis of different natural products such as epothilones, which are potent antineoplastic agents. The synthesis involves reactions with (R) and (S) methyl lactate in the presence of a silver oxide catalyst, showcasing its utility in creating complex molecular architectures (Hamad & Schinzer, 2000).
Amino Acid Derivatives
- Asymmetric Synthesis of Amino Acids : The compound serves as a precursor in the asymmetric synthesis of amino acids such as trans-4-methylproline, a building block in peptide synthesis. This application highlights its role in generating enantiomerically pure amino acids, crucial for pharmaceutical development (Nevalainen & Koskinen, 2001).
Chiral Building Blocks
- Chiral Synthesis Applications : It has been applied in the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, demonstrating its importance in constructing chiral molecules for research and drug development (Csatayová et al., 2011).
Drug Discovery and Development
- Anticancer Drug Synthesis : The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes from derivatives of the compound shows potential applications in anticancer drug development. These complexes have been evaluated for their cytotoxic activities against various human tumor cell lines, underscoring the compound's role in medicinal chemistry (Basu Baul et al., 2009).
Safety and Hazards
“Methyl 2-amino-4-methylpentanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUWRXIYTQGFGA-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13081-32-8 |
Source


|
| Record name | tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





